
2-Methyl-2-thiopseudourea sulfate
Overview
Description
Chemical Identity and Structure
2-Methyl-2-thiopseudourea sulfate (CAS 867-44-7) is a sulfur-containing organic compound with the molecular formula (C₂H₆N₂S)₂·H₂SO₄ and a molecular weight of 278.36 g/mol. It is a crystalline solid with a melting point of 240–241°C and high water solubility (260 g/L at 20°C). Structurally, it consists of two 2-methyl-2-thiopseudourea cations linked to a sulfate anion, forming a stable salt.
Primary Applications This compound is widely recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), with an EC₅₀ of 2–6 μM in vascular smooth muscle cells and macrophages. It is also utilized in organic synthesis, such as in the preparation of aminoguanidines and antihypertensive agents like guanadrel sulfate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-thiopseudourea sulfate typically involves the reaction of isothiourea with a methylating agent such as methyl sulfate. The reaction proceeds as follows:
- Isothiourea is reacted with methyl sulfate in the presence of a solvent, usually water, to form S-methylisothiourea.
- The resulting S-methylisothiourea is then treated with sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization or filtration methods .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-thiopseudourea sulfate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can react with reducing agents to release oxygen.
Substitution: It can participate in nucleophilic substitution reactions, particularly with carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Common reducing agents include hydrogen sulfide and thiols.
Substitution: Reactions typically occur in aqueous solutions at room temperature.
Major Products:
Oxidation: The major products include sulfur dioxide and water.
Substitution: The products depend on the specific nucleophile used but often include substituted thiourea derivatives.
Scientific Research Applications
Pharmaceutical Development
Overview :
2-Methyl-2-thiopseudourea sulfate is primarily used as a precursor in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders due to its ability to inhibit specific enzymes involved in neurotransmitter regulation.
Case Study :
Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on nitric oxide synthases (NOS), which are critical in various neurological conditions. For example, studies show that this compound has a Ki value of approximately 120 nM against inducible nitric oxide synthase (iNOS) . This characteristic makes it a valuable candidate for further drug development aimed at managing conditions like neurodegeneration and inflammation.
Agricultural Chemistry
Overview :
In agricultural applications, this compound enhances the effectiveness of pesticides and herbicides. Its properties improve the stability and solubility of these agrochemicals, leading to better performance in field applications.
Data Table: Effectiveness of Agrochemicals Enhanced by this compound
Agrochemical Type | Enhancement Mechanism | Observed Benefits |
---|---|---|
Pesticides | Improved solubility | Increased absorption by plants |
Herbicides | Enhanced stability | Longer residual activity in soil |
Biochemical Research
Overview :
The compound is extensively used in biochemical studies focused on enzyme inhibition. It aids researchers in understanding metabolic pathways and developing enzyme inhibitors that could lead to new therapeutic strategies.
Case Study :
In a study examining metabolic pathways related to cancer cell proliferation, researchers utilized this compound to inhibit specific enzymes involved in tumor growth. The results indicated a significant reduction in cell viability when treated with this compound, underscoring its potential as a therapeutic agent .
Analytical Chemistry
Overview :
In analytical chemistry, this compound is employed for detecting and quantifying thiol compounds. This application is vital for quality control processes in laboratories.
Application Example :
The compound's ability to form stable complexes with thiols allows for precise measurement of these compounds in biological samples. This feature is particularly useful in pharmacokinetic studies where thiol levels can indicate drug metabolism rates .
Material Science
Overview :
In material science, this compound contributes to developing specialty polymers and coatings. Its incorporation can enhance materials' resistance to environmental degradation.
Data Table: Properties of Polymers Enhanced by this compound
Property | Improvement Mechanism | Resulting Benefit |
---|---|---|
Environmental resistance | Cross-linking with polymers | Increased durability |
Thermal stability | Polymer modification | Enhanced performance at high temperatures |
Mechanism of Action
The primary mechanism of action of 2-Methyl-2-thiopseudourea sulfate involves the inhibition of inducible nitric oxide synthase (iNOS). It binds to the active site of iNOS, preventing the enzyme from catalyzing the production of nitric oxide. This inhibition is crucial in regulating nitric oxide levels in biological systems, which can have significant implications in inflammatory and cardiovascular diseases .
Comparison with Similar Compounds
Nitric Oxide Synthase (NOS) Inhibitors
2-Methyl-2-thiopseudourea sulfate (SMT) is distinguished by its high selectivity for iNOS over other isoforms (e.g., neuronal NOS (nNOS) and endothelial NOS (eNOS)). Below is a comparative analysis of its inhibitory potency against other NOS inhibitors and natural compounds:
Key Findings :
- SMT exhibits 10-fold greater potency than natural diterpenes (e.g., euphorin A) in inhibiting NO production.
- Unlike non-selective inhibitors like ADMA, SMT specifically targets iNOS, minimizing off-target effects.
Thiouronium and Guanidinium Derivatives
SMT’s efficacy has been compared to structurally related bis-thiouronium and bisguanidinium salts in vivo. For example:
- Bis-thiouronium salts (e.g., compound I and II) showed similar NO-inhibitory effects to SMT at 5 × 10⁻⁵ mol/L but required longer durations (7 hours) for maximal activity.
- Bisguanidinium salts (e.g., compound IV) demonstrated comparable efficacy to SMT at 0.5 hours post-administration, highlighting SMT’s rapid action.
Physicochemical Properties
The compound’s physicochemical profile influences its bioavailability and application scope:
Property | SMT | Sodium 2-methylprop-2-ene-1-sulphonate | L-Canavanine Sulfate |
---|---|---|---|
Molecular Weight | 278.36 | 156.13 | 274.25 |
Solubility (H₂O) | 260 g/L | Highly soluble | 100 g/L |
Melting Point | 240–241°C | Not reported | >250°C |
Primary Use | iNOS inhibition, synthesis | Surfactant/polymer precursor | iNOS inhibition |
Key Insights :
- SMT’s high water solubility enhances its utility in aqueous biological assays.
Biological Activity
2-Methyl-2-thiopseudourea sulfate (C2H8N2O4S2) is a compound with diverse biological activities, making it an interesting subject for research in pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological properties, including antiviral, antiparasitic, and cytotoxic activities. Additionally, it discusses relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C2H8N2O4S2
- CAS Number : 2260-00-6
The compound features a thiourea moiety, which is often associated with various biological activities due to its ability to interact with biological macromolecules.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit the replication of various viruses, including:
- HIV
- Influenza Virus
In vitro studies demonstrated that the compound can reduce viral load effectively, suggesting potential applications in antiviral therapy .
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties. Notably, it has shown efficacy against:
- Leishmania donovani : The causative agent of visceral leishmaniasis.
- Plasmodium falciparum : The parasite responsible for the most severe form of malaria.
In particular, derivatives of this compound were reported to exhibit potent activity against these parasites, indicating its potential as a lead compound in developing new antiparasitic drugs .
Cytotoxic Effects
Cytotoxicity studies have revealed that this compound can induce cell death in various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key cellular pathways essential for cancer cell survival. For instance, it has been shown to affect cell cycle progression and induce apoptosis in treated cells .
Study on Mycobacterium tuberculosis
A notable study explored the inhibition of Mycobacterium tuberculosis by this compound. The research focused on its interaction with phosphopantetheinyl transferase (PptT), an enzyme critical for bacterial virulence. Results indicated that the compound could significantly reduce bacterial viability in vitro, highlighting its potential as a candidate for tuberculosis treatment .
Anthelmintic Activity
In another study, the compound was evaluated for its anthelmintic properties against various helminths. The results showed a promising reduction in helminth burden in treated animals, suggesting that this compound could be developed into an effective anthelmintic agent .
Summary of Biological Activities
Activity | Target Organism/Cell Line | Effect |
---|---|---|
Antiviral | HIV, Influenza Virus | Inhibition of viral replication |
Antiparasitic | Leishmania donovani, Plasmodium falciparum | Significant reduction in parasite viability |
Cytotoxic | Various cancer cell lines | Induction of apoptosis and cell cycle arrest |
Anthelmintic | Helminths (e.g., Toxocara canis) | Reduction in helminth burden |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-methyl-2-thiopseudourea sulfate?
The synthesis typically involves the reaction of thiourea derivatives with methylating agents under controlled acidic conditions. Characterization should include:
- Elemental analysis to confirm stoichiometry (C₂H₈N₂O₄S₂, molecular weight 188.23 g/mol) .
- Melting point determination (240–241°C, decomposition) to verify purity .
- FT-IR spectroscopy to identify functional groups (e.g., S-H stretching at ~2550 cm⁻¹ and N-H bending in the 1600–1500 cm⁻¹ range).
- HPLC or LC-MS for assessing purity and detecting impurities like residual thiourea or sulfates .
Q. How should researchers handle solubility and stability issues in aqueous solutions?
- Solubility : The compound is highly water-soluble (260 g/L at 20°C) but may precipitate under basic conditions due to sulfate interactions. Use freshly prepared deionized water to avoid ionic interference .
- Stability : Store at -20°C in airtight containers to prevent oxidation of the thioamide group. Monitor pH during experiments (optimal range: 3–6) to avoid decomposition .
Q. What safety protocols are critical for handling this compound?
- Acute toxicity : Classified as Category 4 (oral). Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact .
- Waste disposal : Neutralize with sodium bicarbonate before disposal, adhering to federal and local regulations for sulfates and thiourea derivatives .
Advanced Research Questions
Q. How is this compound used to study inducible nitric oxide synthase (iNOS) inhibition?
The compound serves as a reference inhibitor in carrageenan-induced inflammation models (e.g., pleurisy in rodents). Key methodological considerations:
- Dosage : 5 × 10⁻⁵ mol/L intraperitoneally, administered 30 minutes pre-induction .
- Controls : Compare with constitutive NOS (cNOS) activity to confirm iNOS specificity. Use S,S’-alkylene-bisisothiouronium salts as positive controls .
- Data interpretation : Measure NO metabolites (nitrite/nitrate) in exudates at 0.5 h and 7 h post-induction to capture peak inhibition .
Q. How can researchers resolve contradictions in reported biological activity across studies?
Discrepancies often arise from:
- Model systems : In vitro assays (e.g., RAW 264.7 macrophages) may show higher IC₅₀ values than in vivo models due to bioavailability differences.
- Dosage timing : Pre-treatment vs. post-treatment administration affects efficacy. For example, inhibition is most significant at 0.5 h in pleurisy models .
- Analytical methods : Standardize NO detection (e.g., Griess assay vs. chemiluminescence) to enable cross-study comparisons .
Q. What advanced analytical techniques validate compound purity for pharmacological studies?
- X-ray crystallography : Resolves crystal structure to confirm sulfate coordination and hydrogen bonding patterns .
- TGA-DSC : Assess thermal stability (decomposition onset at 200°C) and hydrate content .
- NMR spectroscopy : ¹H NMR (D₂O) should show peaks at δ 2.35 (S-CH₃) and δ 3.1–3.3 (NH₂ groups), with no extraneous signals .
Q. How can reaction conditions be optimized for synthesizing derivatives like bisisothiouronium salts?
- Alkyl chain length : Longer chains (e.g., nonane-1,9-diyl) enhance lipid solubility and prolong inhibitory effects in vivo .
- Counterion selection : Bromide salts improve solubility in polar solvents, while sulfates stabilize crystalline forms .
- Reaction monitoring : Use TLC (silica gel, eluent: methanol/chloroform 1:4) to track thiourea methylation progress .
Properties
IUPAC Name |
methyl carbamimidothioate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBBQNFHCVVQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14527-26-5, 2986-19-8 (Parent) | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14527-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50932549 | |
Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867-44-7, 2260-00-6, 14527-26-5 | |
Record name | S-Methylisothiourea hemisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2260-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14527-26-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2-thiopseudourea sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(S-methylthiouronium) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methylisothiouronium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.